MFCD00003692
Overview
Description
The compound with the identifier MFCD00003692 Estradiol Benzoate . It is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. Estradiol Benzoate is commonly used in pharmaceutical applications, particularly in hormone replacement therapy and as a reference material in various scientific studies .
Mechanism of Action
Target of Action
The primary target of (17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) benzoate, also known as Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 3-benzoate, is the estrogen receptor . This receptor plays a crucial role in the regulation of reproductive and secondary sexual characteristics .
Mode of Action
The compound binds to the estrogen receptor, acting as an agonist . This binding triggers a conformational change in the receptor, allowing it to act as a transcription factor and regulate the expression of specific genes .
Biochemical Pathways
Upon binding to the estrogen receptor, the compound influences several biochemical pathways. These include the regulation of cell growth and differentiation, particularly in tissues such as the uterus and breasts . It also impacts metabolic processes, including lipid metabolism and bone growth .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is orally administered and absorbed in the gastrointestinal tract . It is distributed throughout the body, with higher concentrations in estrogen-sensitive tissues . Metabolism occurs primarily in the liver, and the metabolites are excreted via the kidneys .
Result of Action
The binding of the compound to the estrogen receptor results in a variety of molecular and cellular effects. These include the promotion of cell growth and differentiation in estrogen-sensitive tissues, regulation of metabolic processes, and modulation of immune response .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other hormones or compounds can affect the compound’s binding to the estrogen receptor. Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estradiol Benzoate is synthesized through the esterification of estradiol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Estradiol Benzoate follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The industrial production also incorporates advanced purification techniques such as chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Estradiol Benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in Estradiol Benzoate can be hydrolyzed to yield estradiol and benzoic acid.
Oxidation: Estradiol Benzoate can be oxidized to form estrone benzoate.
Reduction: Reduction reactions can convert Estradiol Benzoate back to estradiol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: Estradiol and benzoic acid.
Oxidation: Estrone benzoate.
Reduction: Estradiol.
Scientific Research Applications
Estradiol Benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies of steroid metabolism and hormone regulation.
Medicine: Utilized in hormone replacement therapy and as a model compound in pharmacokinetic studies.
Comparison with Similar Compounds
Estradiol Benzoate is compared with other estrogen derivatives such as:
Estradiol: The parent compound, which is more rapidly metabolized and has a shorter duration of action.
Estrone: Another naturally occurring estrogen with different metabolic and pharmacokinetic properties.
Ethinyl Estradiol: A synthetic estrogen with higher oral bioavailability and potency.
Estradiol Benzoate is unique due to its esterified form, which provides a longer duration of action compared to estradiol. This makes it particularly useful in clinical applications where sustained estrogenic effects are desired .
Properties
IUPAC Name |
(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIFTLBWAOGQBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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